Urease Inhibitory Potency of Tetrahydrocarbazole-Carbonitrile Analog Compared to Standard Thiourea
While direct quantitative data for (6,9-DIMETHYL-2,3,4,9-TETRAHYDRO-1H-CARBAZOL-1-YL)UREA is limited, a closely related tetrahydrocarbazole analog (tetrahydrocarbazole-carbonitrile) demonstrates a 4-fold improvement in urease inhibition compared to the standard drug thiourea. This provides a class-level inference that the tetrahydrocarbazole scaffold, particularly when functionalized with nitrogen-containing groups, can achieve significant potency gains [1].
| Evidence Dimension | In vitro urease inhibitory activity |
|---|---|
| Target Compound Data | Not directly available for CAS 352549-13-4 |
| Comparator Or Baseline | Thiourea: IC50 = 22.3 ± 1.06 µM; Tetrahydrocarbazole-carbonitrile analog: IC50 = 5.26 ± 0.10 µM |
| Quantified Difference | 4-fold stronger inhibition for the tetrahydrocarbazole analog vs. thiourea |
| Conditions | In vitro enzyme assay |
Why This Matters
This class-level evidence suggests that tetrahydrocarbazole derivatives, including CAS 352549-13-4, are promising starting points for developing potent urease inhibitors, which are relevant in treating infections by urease-producing pathogens.
- [1] Sumera Zaib et al. Insight into structural topology and supramolecular assembly of tetrahydrocarbazole-carbonitrile: On the importance of noncovalent interactions and urease inhibitory profile. Journal of Molecular Structure, 2023, 1285:135522. View Source
